
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone, also known as DTPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DTPM belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
作用机制
The mechanism of action of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in pain, inflammation, and other physiological processes. This compound is a CB1 receptor agonist, which means it binds to and activates CB1 receptors in the brain and other tissues. CB1 receptors are known to play a role in pain and inflammation regulation, as well as other functions such as appetite and mood.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models, as mentioned previously. It has also been reported to have sedative effects in mice, according to a study by J. R. Wiley et al. in 2018. These findings suggest that this compound could have potential therapeutic applications in the treatment of pain, inflammation, and anxiety.
实验室实验的优点和局限性
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Another advantage is that it has been shown to have potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, as with any experimental compound, there may be safety concerns that need to be addressed.
未来方向
There are many future directions for research on (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone. One direction is to investigate its potential therapeutic properties in more detail, particularly in the treatment of pain and inflammation. Another direction is to explore its effects on other physiological processes, such as appetite and mood. Additionally, further research is needed to understand its mechanism of action and to identify potential safety concerns. Overall, this compound is a promising compound for scientific research, and further investigation could lead to the development of new treatments for a variety of conditions.
合成方法
The synthesis of (2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with pyrrolidine and subsequent reduction with lithium aluminum hydride. The resulting product is this compound, which can be purified using column chromatography. This synthesis method has been reported in a few research articles, including one by K. R. Kulkarni et al. in 2016.
科学研究应用
(2,5-Dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. In a study by J. R. Wiley et al. in 2018, this compound was found to have anti-inflammatory effects in a mouse model of acute inflammation. Another study by R. J. Gatch et al. in 2019 showed that this compound had analgesic effects in mice. These findings suggest that this compound could be a potential candidate for the development of new pain and inflammation treatments.
属性
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(9(2)14-8)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYFPAUQMDXQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

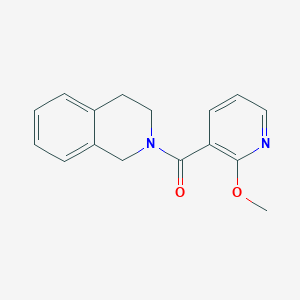
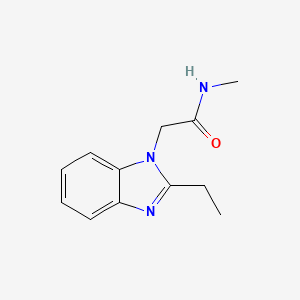




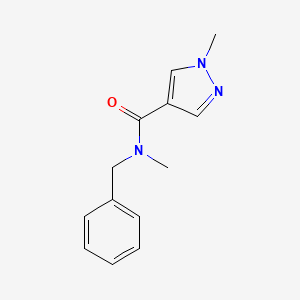
![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)
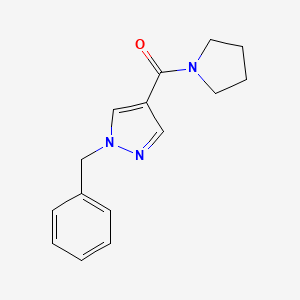
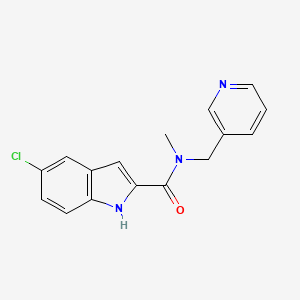
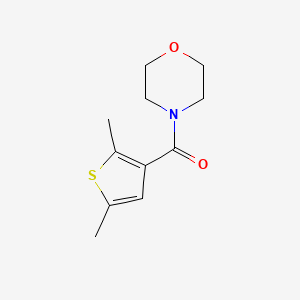
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)

